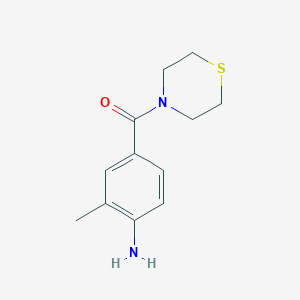![molecular formula C13H13ClN2O B1518758 1-(1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl)-2-chloroéthan-1-one CAS No. 1087784-16-4](/img/structure/B1518758.png)
1-(1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl)-2-chloroéthan-1-one
Vue d'ensemble
Description
The compound “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” is a complex organic molecule. It contains a pyrido[4,3-b]indole core, which is a type of heterocyclic compound . This core is also found in various biologically significant alkaloids . The compound also has a chloro-ethanone group attached to it .
Molecular Structure Analysis
The molecular structure of “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” is likely to be complex due to the presence of the pyrido[4,3-b]indole core and the chloro-ethanone group . The pyrido[4,3-b]indole core is a heterocyclic system that contains nitrogen atoms . The chloro-ethanone group contains a chlorine atom attached to a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” are likely to be influenced by the functional groups present in the molecule. The pyrido[4,3-b]indole core may undergo reactions typical of heterocyclic compounds . The chloro-ethanone group may undergo nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” would be influenced by its molecular structure. The presence of the heterocyclic pyrido[4,3-b]indole core and the chloro-ethanone group would likely impact its solubility, stability, and reactivity .Applications De Recherche Scientifique
Traitement du cancer
Les dérivés de l'indole ont été identifiés comme des composés biologiquement actifs avec des applications potentielles dans le traitement des cellules cancéreuses . La complexité structurelle de l'indole permet une interaction avec diverses voies biologiques, ce qui en fait un candidat précieux pour le développement de nouveaux médicaments anticancéreux.
Activité antimicrobienne
Les propriétés antimicrobiennes des dérivés de l'indole les rendent adaptés à la lutte contre une variété d'infections microbiennes . La recherche a montré que ces composés peuvent être efficaces contre les bactéries, les champignons et d'autres agents pathogènes, offrant un large spectre d'activité antimicrobienne.
Troubles neurologiques
Les indoles jouent un rôle crucial dans la biologie cellulaire et ont été étudiés pour leur potentiel dans le traitement de divers types de troubles neurologiques . Leur capacité à moduler les systèmes de neurotransmetteurs pourrait conduire à de nouveaux traitements pour des maladies comme Alzheimer et Parkinson.
Applications anti-inflammatoires
En raison de leur structure chimique, les dérivés de l'indole présentent des propriétés anti-inflammatoires . Ils peuvent être utilisés pour développer des médicaments qui réduisent l'inflammation dans des affections telles que l'arthrite, l'asthme et les maladies inflammatoires de l'intestin.
Agents antiviraux
Les dérivés de l'indole ont montré une promesse en tant qu'agents antiviraux, certains composés présentant une activité inhibitrice contre des virus tels que la grippe et le virus Coxsackie B4 . Cette application est particulièrement pertinente dans le contexte des maladies virales émergentes.
Effets antidiabétiques
Certains dérivés de l'indole ont été étudiés pour leurs effets antidiabétiques . Ces composés peuvent influencer la sécrétion d'insuline ou la sensibilité à l'insuline, offrant une voie thérapeutique potentielle pour la gestion du diabète.
Activité antipaludique
Le potentiel antipaludique des dérivés de l'indole découle de leur capacité à interférer avec le cycle de vie du parasite du paludisme . Cette application est essentielle dans la lutte continue contre le paludisme, en particulier dans les régions où la maladie est endémique.
Activité anticholinestérasique
Les dérivés de l'indole peuvent agir comme des agents anticholinestérasiques, utiles dans le traitement de maladies comme la myasthénie grave et comme contre-mesure à certains types d'empoisonnement . Cette activité est due à l'inhibition de l'enzyme acétylcholinestérase, qui décompose le neurotransmetteur acétylcholine.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These interactions can result in changes at the molecular level, which can then lead to the observed effects of the compound.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-chloro-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-13(17)16-6-5-12-10(8-16)9-3-1-2-4-11(9)15-12/h1-4,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUYDSXGSCBUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-16-4 | |
| Record name | 2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-[3-13C]rhamnose monohydrate](/img/structure/B1518676.png)



![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)
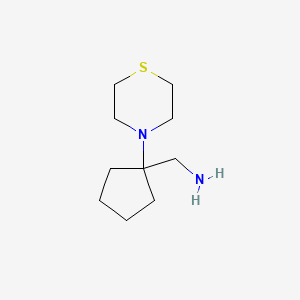

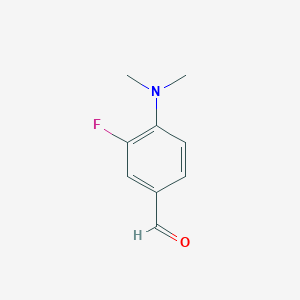
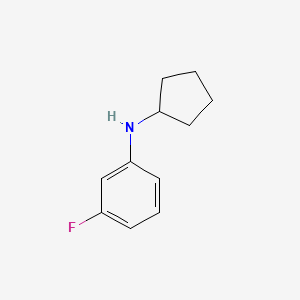

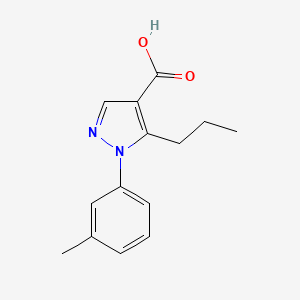
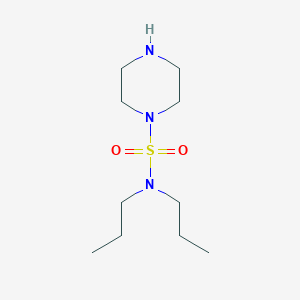
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B1518692.png)
